molecular formula C12H18ClN B13492431 1-(3-Benzylcyclobutyl)methanamine hydrochloride

1-(3-Benzylcyclobutyl)methanamine hydrochloride

Cat. No.: B13492431
M. Wt: 211.73 g/mol
InChI Key: HJFWICRKJZTVKN-UHFFFAOYSA-N
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Preparation Methods

The preparation of 1-(3-Benzylcyclobutyl)methanamine hydrochloride typically involves the synthesis of the parent amine followed by its conversion to the hydrochloride salt. One common method for synthesizing amines is through the reaction of halogenoalkanes with ammonia in ethanol, carried out in a sealed tube . The reaction proceeds through the formation of an intermediate ammonium salt, which is then converted to the primary amine. The primary amine can then be reacted with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

1-(3-Benzylcyclobutyl)methanamine hydrochloride, like other amines, can undergo various types of chemical reactions:

    Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the conditions and reagents used.

    Reduction: Amines can be reduced to form corresponding hydrocarbons.

    Substitution: Amines can undergo nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.

    Acid-Base Reactions: Amines can react with acids to form ammonium salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Benzylcyclobutyl)methanamine hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Benzylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. The amine group can form hydrogen bonds and engage in nucleophilic attacks, making it reactive in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

1-(3-Benzylcyclobutyl)methanamine hydrochloride can be compared with other amines and cyclobutyl derivatives:

The uniqueness of this compound lies in its combination of a benzyl group and a cyclobutyl ring, providing distinct reactivity and selectivity compared to simpler amines.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(3-benzylcyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H

InChI Key

HJFWICRKJZTVKN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1CN)CC2=CC=CC=C2.Cl

Origin of Product

United States

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